3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

Catalog No.
S12530053
CAS No.
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

Product Name

3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3

InChI Key

XZYPOHAJFLXHDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CN(N=C2)C

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a pyrazole moiety attached to an aniline derivative. Its molecular formula is C11H13N3C_{11}H_{13}N_{3} with a molecular weight of approximately 187.24 g/mol. The compound features both a methyl group and a pyrazole ring, contributing to its chemical reactivity and potential biological activity. The structural formula can be represented as follows:

  • IUPAC Name: 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline
  • Canonical SMILES: CC1=C(C=CC(=C1)N)C2=CN(N=C2)C
  • InChI Key: XZYPOHAJFLXHDI-UHFFFAOYSA-N

This compound has garnered interest in various fields due to its potential applications in medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to produce nitro or azo derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Nitro derivatives can be reduced back to amines using reducing agents like sodium borohydride.
  • Substitution: Electrophilic substitution reactions allow for the introduction of various functional groups onto the pyrazole ring, using reagents like halogens or acyl chlorides.

The versatility in its reactivity makes it a valuable intermediate for synthesizing more complex compounds .

Research indicates that 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline exhibits promising biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, suggesting utility in developing antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that it may interact with cellular pathways involved in cancer progression, making it a candidate for further exploration as an anticancer drug.

The exact mechanisms of action are still under investigation, but they likely involve modulation of enzyme activity and cell signaling pathways .

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline typically involves several approaches:

  • One-Pot Pseudo Three-Component Reaction: This method combines 3-methyl-5-pyrazolone with appropriate aniline derivatives and aldehydes in the presence of catalysts such as sodium acetate.
  • Continuous Flow Synthesis: For industrial applications, continuous flow reactors are utilized to enhance efficiency and yield while minimizing environmental impact through the use of eco-friendly solvents .

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing various therapeutic agents.
  • Material Science: The compound is explored for use in developing new materials, including dyes and pigments due to its unique chemical properties.
  • Research Tool: In biological studies, it is utilized to investigate interactions with specific molecular targets .

Studies have shown that 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline interacts with various biological targets. Its mechanism of action may involve binding to enzymes or receptors, leading to modulation of their activity. This interaction is often mediated through pathways related to oxidative stress and apoptosis, making it relevant in therapeutic contexts .

Several compounds share structural similarities with 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, each possessing unique properties:

Compound NameMolecular FormulaKey Features
3-(1-Methyl-1H-pyrazol-4-yl)anilineC10H11N3C_{10}H_{11}N_{3}Lacks the methyl group on the third position
4-(1-Methyl-1H-pyrazol-4-yl)anilineC10H11N3C_{10}H_{11}N_{3}Substituted at the fourth position
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineC19H21N7C_{19}H_{21}N_{7}Contains multiple pyrazole groups

The uniqueness of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline lies in its specific substitution pattern, which may influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

187.110947427 g/mol

Monoisotopic Mass

187.110947427 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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